molecular formula C15H11ClN2O2 B2853189 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 477890-19-0

2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B2853189
CAS No.: 477890-19-0
M. Wt: 286.72
InChI Key: JWAHYGOEVHMUJL-UHFFFAOYSA-N
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Description

2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with chlorophenyl and acetyl groups, as well as cyano groups at the 1,1-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the reaction of 4-chlorobenzaldehyde with a suitable dienophile in the presence of a strong base, followed by acetylation and cyano group introduction.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of advanced catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Reduction reactions may involve lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst. Substitution reactions often use nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile include 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile and other cyclopropane derivatives with different substituents.

Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the chlorophenyl moiety, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHYGOEVHMUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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